Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate
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Overview
Description
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . This compound is known for its unique structure, which includes a tert-butyl ester group and a hydroxypyrrolidine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-hydroxypyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar chemical properties and reactivity.
Tert-butyl esters: Compounds with tert-butyl ester groups have similar stability and reactivity in organic synthesis.
Hydroxyl-containing compounds: These compounds have similar oxidation and reduction behavior due to the presence of the hydroxyl group.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications in scientific research.
Biological Activity
Tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)(methyl)amino]acetate, a compound with the molecular formula C11H22N2O3 and a molecular weight of approximately 230.30 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis methods, and applications, supported by relevant data and case studies.
The compound is characterized by a tert-butyl group and a hydroxypyrrolidine moiety. Its synthesis typically involves multi-step organic reactions that allow for the introduction of chirality and the protection of amines. The tert-butyl group acts as a temporary blocking agent during these processes, enhancing the efficiency of synthetic routes with yields often exceeding 90% after deprotection.
Pharmacological Applications
This compound has been identified as a key intermediate in the development of pharmaceuticals, particularly in synthesizing peptidomimetics. Its incorporation into lead compounds is aimed at improving pharmacokinetic properties through standard peptide coupling reactions followed by selective deprotection.
Key Findings:
- Cholinesterase Inhibition: The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. Studies indicate that related compounds exhibit IC50 values in the low micromolar range, suggesting effective inhibition .
- Antioxidant Activity: The compound demonstrates strong antioxidant properties. In vitro assays have shown it can reduce oxidative stress in neuronal cells, indicating its potential protective effects against neurodegeneration .
The mechanism by which this compound exerts its biological effects involves binding to specific enzyme sites, influencing enzymatic activity, and modulating protein interactions. Docking studies suggest it binds to both catalytic and peripheral sites of AChE, potentially blocking β-amyloid aggregation associated with Alzheimer's disease .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl N-[[(1S,2S)-1-Benzyl-3-tert-butoxycarbonylamino]-[4-(2-pyridyl)phenyl]methyl]carbamate | Contains a benzyl group | Focus on antiviral properties |
Tert-butyl 2-{(4S)-4-hydroxypyrrolidin-3-ylamino}acetate | Stereoisomer with different chirality | Potential differences in biological activity |
N-Methyl-N-(tert-butoxycarbonyl)-L-alanine | Simpler structure | Used in peptide synthesis |
This table illustrates the diversity among compounds sharing structural features with this compound, highlighting its unique chiral configuration and versatile applications.
Case Studies
- Neuroprotective Effects: A study evaluated the neuroprotective effects of derivatives similar to this compound in mouse models of oxidative stress. Results indicated significant reductions in reactive oxygen species (ROS), suggesting therapeutic potential for neurodegenerative conditions .
- Esterase Profile Studies: Research on esterase inhibition revealed that compounds related to this compound effectively inhibited cholinesterases, with varying selectivity profiles that could inform drug design strategies for treating cognitive disorders .
Properties
IUPAC Name |
tert-butyl 2-[(4-hydroxypyrrolidin-3-yl)-methylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)7-13(4)8-5-12-6-9(8)14/h8-9,12,14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJWLJNNPAUORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(C)C1CNCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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